BenchChemオンラインストアへようこそ!

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Stereochemistry PROTAC Linker Design Kinase Inhibitor Geometry

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5, also indexed under trans-specific CAS 1033718-20-5) is a chiral, N-methylated, Boc-protected amino alcohol built on a rigid cyclobutane scaffold (C₁₀H₁₉NO₃, MW 201.26 g/mol). The defining stereochemical annotation 'trans' specifies the relative 1,3-disposition of the N-methylcarbamate and hydroxyl groups about the cyclobutane ring, a configuration that directly impacts downstream molecular geometry in drug candidates.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1392804-89-5
Cat. No. B1400312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
CAS1392804-89-5
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
InChIKeyAWAUKBRXWGIKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5): Procurement-Ready Chemical Identity and Baseline Properties


Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5, also indexed under trans-specific CAS 1033718-20-5) is a chiral, N-methylated, Boc-protected amino alcohol built on a rigid cyclobutane scaffold (C₁₀H₁₉NO₃, MW 201.26 g/mol) [1]. The defining stereochemical annotation 'trans' specifies the relative 1,3-disposition of the N-methylcarbamate and hydroxyl groups about the cyclobutane ring, a configuration that directly impacts downstream molecular geometry in drug candidates . It is supplied as a research intermediate typically at ≥95% purity and is documented as a building block in patent-protected kinase inhibitor and targeted protein degrader (PROTAC) programs, distinguishing it from non-methylated or cis-configured analogs .

Why Generic Substitution of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Fails in Drug Discovery Programs


Generic substitution among cyclobutyl carbamate building blocks is not possible because stereochemistry (trans vs. cis) and N-substitution (N–CH₃ vs. N–H) each independently alter three critical parameters: hydrogen-bond donor/acceptor topology, molecular shape, and physicochemical properties such as LogP and solubility [1]. The trans configuration dictates the exit-vector geometry essential for bridging target protein and E3 ligase binding moieties in PROTAC molecules, while the N-methyl group eliminates one H-bond donor relative to N–H analogs, reducing polar surface area and potentially improving passive permeability [2]. Consequently, even an analog with identical molecular formula but different ring stereochemistry or a non-methylated variant will produce divergent pharmacokinetic and target-engagement profiles in the same molecular series [3].

Quantitative Differentiation Evidence for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate


Trans vs. Cis Stereochemistry: Divergent Molecular Geometry for Kinase Inhibitor and PROTAC Design

The trans isomer (CAS 1033718-20-5) presents the carbamate and hydroxyl substituents on opposite faces of the cyclobutane ring, yielding a linear exit-vector separation of approximately 3.9 Å (center-to-center) [1]. The cis isomer (CAS 1033718-10-3) places both groups on the same face, reducing the effective separation to approximately 2.5 Å and folding the trajectory by roughly 60°. In bifunctional PROTAC molecules, where precise spatial orientation between the target-protein ligand and the E3 ligase ligand determines ternary complex formation efficiency, this geometric difference can shift degradation potency (DC₅₀) by >10-fold within the same chemical series [2]. Patent filings from Arvinas (tau-targeting PROTACs), Kymera (IRAK degraders), and Pharmacyclics/AbbVie (BTK/TEC kinase inhibitors) each explicitly utilize the trans-cyclobutyl scaffold, confirming its downstream selection in high-stakes medicinal chemistry programs .

Stereochemistry PROTAC Linker Design Kinase Inhibitor Geometry

N-Methyl Substitution Reduces Hydrogen-Bond Donor Count: Physicochemical Advantage Over N–H Analog

The tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate contains exactly one hydrogen-bond donor (the hydroxyl group), versus two H-bond donors in the non-methylated analog tert-butyl (trans-3-hydroxycyclobutyl)carbamate (CAS 389890-42-0), which carries both N–H and O–H donors . PubChem computed property data confirms this difference: target compound H-Bond Donor Count = 1, comparator H-Bond Donor Count = 2 [1][2]. Reduction of one H-bond donor is correlated with improved passive membrane permeability (typically ~0.5 log unit increase in PAMPA permeability per donor removed) and lower susceptibility to P-glycoprotein efflux [3]. Furthermore, the N–CH₃ group increases the computed XLogP3 by approximately 0.3–0.6 log units relative to the N–H analog (comparator XLogP3 = 0.9), consistent with enhanced lipophilicity and potential CNS penetration if the final drug candidate requires it [1].

Hydrogen-Bond Donor Physicochemical Properties Drug-Likeness

Vendor Misidentification: This Compound Is Not Transfluthrin and Carries Distinct Regulatory and Application Consequences

At least one commercial vendor (Evitachem) erroneously lists tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate as 'also known as transfluthrin' and describes it as a 'synthetic insecticide that is widely used in pest control' belonging to the 'pyrethroid class' . This identification is factually incorrect. Transfluthrin (CAS 118712-89-3) is a distinct molecule: 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (C₁₅H₁₂Cl₂F₄O₂, MW 371.15 g/mol), a cyclopropane-based pyrethroid ester without any carbamate or cyclobutane functionality [1]. The misidentification introduces procurement risk: a researcher ordering the target compound from an uncorrected vendor catalogue may receive material with uncertain identity, potentially contaminated with insecticidal impurities, or may receive transfluthrin itself. Regulatory hazard classifications also differ – transfluthrin carries aquatic toxicity warnings (H400, H410) not applicable to the carbamate intermediate [2]. This absence of H400/H410 classification on correct datasheets (e.g., Fluorochem) serves as a practical identity-verification checkpoint during procurement .

Vendor Quality Control Chemical Identity Verification Procurement Risk

Documented Downstream Derivatization Yield: 74% Conversion to Iodo Intermediate Under Mild Conditions

The hydroxyl group of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been shown to undergo iodine-mediated conversion in the presence of imidazole and triphenylphosphine in toluene over 1.0 hour, affording tert-butyl (3-iodocyclobutyl)(methyl)carbamate in 74% isolated yield [1]. This reactivity is documented in the context of preparing intermediates for heterocyclic antibacterial compounds patented by Janssen (US Patent Application 20200308169) [2]. The efficiency of this transformation under relatively mild conditions (toluene, 1 h) demonstrates the synthetic accessibility of the iodo derivative, a versatile handle for Suzuki, Sonogashira, or Buchwald-type cross-couplings. By comparison, the non-methylated analog (tert-butyl (trans-3-hydroxycyclobutyl)carbamate) would require an additional N-protection step before similar transformations to avoid competing N-alkylation, adding at least one synthetic step and an estimated 10–20% cumulative yield penalty [3].

Synthetic Utility Reaction Yield Iodination

Comparative Procurement Cost and Availability: Trans Isomer vs. Cis Isomer Market Differentiation

The trans isomer (CAS 1033718-20-5) is listed at £308.00 per gram from Fluorochem (95% purity), while the cis isomer (CAS 1033718-10-3) is priced at $155 for 250 mg from achemblock (97% purity), equivalent to approximately $620/g – roughly 1.6-fold higher on a per-gram basis at comparable purity levels . A Chinese domestic supplier (MACKLIN) lists the cis isomer at ¥829/100mg (approximately ¥8,290/g) versus the trans isomer available through LeYan at more competitive bulk pricing [1]. While pricing varies by supplier, batch size, and geography, the trans isomer is generally the preferred stereochemical configuration in drug discovery programs (as evidenced by its appearance in Arvinas, Kymera, and Pharmacyclics patents), resulting in broader commercial availability from multiple vendors including Fluorochem, Aladdin, Calpaclab, and LeYan . The MDL number MFCD21362306 (trans) vs. MFCD21362303 (cis) provides unambiguous electronic ordering identifiers that prevent stereochemical mis-shipment .

Procurement Cost Market Availability Stereochemical Purity

Best-Fit Research and Industrial Application Scenarios for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate


PROTAC Linker Synthesis Requiring Defined Cyclobutyl Geometry for Ternary Complex Optimization

This trans-cyclobutyl carbamate serves as an intermediate for constructing linker regions in heterobifunctional PROTAC molecules. Its defined 1,3-trans geometry provides a rigid, linear spacer that separates the target-protein ligand from the E3 ligase ligand by approximately 3.9 Å, a distance empirically favorable for ternary complex formation in several disclosed PROTAC series targeting tau and IRAK kinases . The N-methyl group simultaneously caps a potential hydrogen-bond donor, reducing the risk of non-specific interactions with the target protein or the E3 ligase surface during ubiquitination [1].

Kinase Inhibitor Scaffold Construction Leveraging 1,3-Disubstituted Cyclobutyl Topology

Patents from the TEC/BTK kinase inhibitor family explicitly utilize the trans-3-hydroxycyclobutyl scaffold as a core structural element . The hydroxyl group provides a functional handle for ether, ester, or carbamate linkage to heterocyclic warheads, while the Boc-N-methylamine can be deprotected (TFA or HCl/dioxane) to reveal a secondary amine for further diversification. The 74% documented yield for conversion to the iodo derivative enables parallel chemistry approaches for rapid structure-activity relationship exploration without re-optimizing routes [1].

Antibacterial Heterocycle Synthesis via Iodo Intermediate Coupling

The compound's demonstrated conversion to tert-butyl (3-iodocyclobutyl)(methyl)carbamate in 74% yield under Mitsunobu-type conditions [imidazole/I₂/PPh₃/toluene, 1 h] unlocks downstream C–C and C–N cross-coupling reactions for constructing complex heterocyclic antibacterials targeting Mycobacterium tuberculosis cytochrome bc1 . The pre-installed N-methyl group eliminates the need for a post-coupling N-alkylation, which would risk quaternization or elimination side reactions on the iodo intermediate [1].

Chiral Building Block Procurement for Academic and CRO Medicinal Chemistry Libraries

For academic laboratories and contract research organizations building screening libraries, the trans isomer offers a cost advantage (~1.6-fold lower per gram vs. cis isomer) and broader multi-vendor availability (≥5 verified suppliers) . The unambiguous MDL identifier (MFCD21362306) and distinct CAS 1033718-20-5 ensure the correct stereochemistry is ordered and received. Researchers should verify that the supplier does not conflate this compound with transfluthrin – cross-checking the CAS number (1392804-89-5 or 1033718-20-5) and the hazard classification (absence of H400/H410) serves as a rapid identity-verification step [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.